molecular formula C10H7NO4 B1588856 5-Nitronaphthalene-2,3-diol CAS No. 77542-54-2

5-Nitronaphthalene-2,3-diol

Cat. No. B1588856
CAS RN: 77542-54-2
M. Wt: 205.17 g/mol
InChI Key: LDYYFPIQYNIWIW-UHFFFAOYSA-N
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Description

5-Nitronaphthalene-2,3-diol is an organic compound with the molecular formula C10H7NO4 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon . The CAS number for this compound is 77542-54-2 .


Synthesis Analysis

The synthesis of 5-Nitronaphthalene-2,3-diol can be achieved through a reaction involving CsF and CH2Br2 . The mixture is stirred at room temperature for 1.5 hours, then heated at 115°C for 2.5 hours. After dilution with AcOEt and filtration, the resulting solid is recrystallized from AcOEt .


Molecular Structure Analysis

The molecular structure of 5-Nitronaphthalene-2,3-diol consists of 10 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The InChI Key for this compound is LDYYFPIQYNIWIW-UHFFFAOYSA-N .


Chemical Reactions Analysis

Naphthalene derivatives, including 5-Nitronaphthalene-2,3-diol, exhibit unique photophysical and chemical properties . They have a rigid plane and large π-electron conjugation, which results in high quantum yield and excellent photostability .


Physical And Chemical Properties Analysis

5-Nitronaphthalene-2,3-diol has a molecular weight of 205.17 g/mol . It exhibits unique photophysical properties, including high quantum yield and excellent photostability . These characteristics make it a promising candidate for the construction of organic electronic appliances .

Scientific Research Applications

Photochemical Studies

5-Nitronaphthalene derivatives, such as 1-nitronaphthalene, have been studied for their photochemical behavior. These studies reveal that in the presence of oxygen and halides, 1-nitronaphthalene can undergo photosensitized reactions in aqueous solutions. These reactions involve electron transfer processes leading to the formation of dihalogen radical anions and other radical species, which are important for understanding atmospheric chemical processes and water treatment technologies (Brigante et al., 2010).

Atmospheric Chemistry

The gas-phase reactions of naphthalene derivatives with atmospheric components like N2O5 have been researched. These studies focus on the formation of nitroarenes, including nitronaphthalenes, through gas-phase reactions. This research is critical for understanding the atmospheric chemistry of polycyclic aromatic hydrocarbons (PAHs) and their transformation into more reactive and possibly harmful compounds (Pitts et al., 1985).

Bioactive Compounds and Synthesis

Nitronaphthalenes have been identified as bioactive compounds produced by endophytic fungi. These compounds show significant antibacterial, antifungal, and antialgal properties, indicating potential applications in pharmaceuticals and agrochemicals. Additionally, their chemical synthesis has been documented, which is important for the development of these compounds for various applications (Krohn et al., 2008).

Battery Technology

1-Nitronaphthalene has been explored as a cathode material for magnesium reserve batteries. Studies in this area focus on optimizing the performance of this material in battery applications, which could lead to advancements in energy storage technologies (Thirunakaran et al., 1996).

Photophysical and Photochemical Properties

Research on the photophysical and photochemical properties of nitronaphthalenes, including studies on their excited-state dynamics, is crucial for understanding their behavior under light exposure. These insights can be applied in fields like environmental sciences and photophysics (Zobel et al., 2018).

Safety And Hazards

The safety data sheet for 1-Nitronaphthalene, a related compound, indicates that it is flammable and toxic if swallowed or inhaled . It is also suspected of causing cancer . Similar precautions may apply to 5-Nitronaphthalene-2,3-diol, but specific safety data for this compound was not found in the search results.

properties

IUPAC Name

5-nitronaphthalene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-9-4-6-2-1-3-8(11(14)15)7(6)5-10(9)13/h1-5,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYYFPIQYNIWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2C(=C1)[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453442
Record name 5-nitro-2,3-dihydroxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitronaphthalene-2,3-diol

CAS RN

77542-54-2
Record name 5-nitro-2,3-dihydroxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 5.0 g of 2,3-Dihydroxynaphthalene dimesitylate in 50 ml of acetic anhydride was treated with 12 ml of 70% HNO3 at such a rate as to keep the temperature between 37-40° C. A cooling bath should be kept under the flask, ready to be raised if necessary, as the temperature should not be allowed to exceed 45° C. The 12.0 ml of nitric acid was added to the reaction mixture over a period of 1-2 h. After 2 h, the reaction mixture was cooled to 5° C. in an ice bath and the precipitate was collected by filtration and washed with ether. Yield 5-Nitro-2,3-dihydroxynaphthalene dimesitylate 70%; mp 199-201° C., 1H NMR (DMSO-d6) δ 3.58 (s, 6H), 7.76 (t, J=8.0 Hz, 1H), 8.25-8.65 (m, 4H)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Q LI, A DENG, Z YAN, Z LI, N WANG… - Acta Pharmaceutica …, 2018 - pesquisa.bvsalud.org
2, 3: 7, 8-Bis (methylenedioxy) benzo [c] phenanthridine was synthesized in a strategy of converging synthesis with 6-bromo-2, 3-dihydroxybenzaldehyde, 5-nitronaphthalene-2, 3-diol, …
Number of citations: 1 pesquisa.bvsalud.org
QL Li, AJ Deng, M Ji, ZH Li, XG Chen… - Journal of Asian natural …, 2018 - Taylor & Francis
A method was developed to synthesize 2,3:7,8-di(alkylenedioxy)-extended analogs of quaternary sanguinarine chloride. 1-Bromo-2-bromomethyl-3,4-alkylenedioxy benzenes and 6,7-…
Number of citations: 1 www.tandfonline.com
C Kelley - 2014 - search.proquest.com
Bacterial infections pose a major health concern worldwide, and the emergence of multi-drug resistant strains of bacteria has intensified the search for new antibiotic treatments with …
Number of citations: 3 search.proquest.com
李启麟, 邓安珺, 闫征, 李志宏, 王楠, 秦海林 - 药学学报, 2018 - html.rhhz.net
: 采用汇聚合成方式, 分别以6-溴-2, 3-二羟基苯甲醛, 5-硝基-2, 3-萘二酚和二溴甲烷为起始原料, 经二氧-去-二溴亲核取代反应, 还原反应, 席夫碱生成反应以及三丁基锡烷和AIBN 诱导的自由基…
Number of citations: 3 html.rhhz.net

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